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An In-Depth Technical Guide to the Absolute Configuration and Stereochemistry of (+)-Mellein

Introduction
Mellein, a dihydroisocoumarin, is a phenolic compound first isolated in 1933 from the fungus

Aspergillus melleus.[1] It exists as two enantiomers, (+)-Mellein and (-)-Mellein, which possess

distinct stereochemistry and often exhibit different biological activities. The more commonly

occurring natural enantiomer is (R)-(-)-Mellein, which has been isolated from a wide variety of

fungi, plants, and insects.[1][2] (+)-Mellein, while also a natural product, is produced by a

comparatively smaller number of fungal species.[1] Mellein and its derivatives have garnered

significant interest from researchers due to their diverse biological activities, including

antimicrobial, phytotoxic, and antiviral properties.[1][2]

This guide provides a comprehensive overview of the absolute configuration and

stereochemistry of (+)-Mellein, intended for researchers, scientists, and professionals in the

field of drug development. It details the methods used for its stereochemical determination,

summarizes key quantitative data, and outlines relevant experimental protocols.

Absolute Configuration and Stereochemistry
The core structure of mellein contains a single chiral center at the C-3 position of the

dihydroisocoumarin ring. The spatial arrangement of the methyl group at this position

determines the absolute configuration of the molecule.
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(+)-Mellein has been determined to have the (S) absolute configuration.[1] Its IUPAC name

is (3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one.[3]

(-)-Mellein, the more prevalent enantiomer, possesses the (R) absolute configuration.[1][2]

The determination of this absolute configuration is crucial, as the biological activity of chiral

compounds is often dependent on their specific stereochemistry.[4] For instance, the specific

enantiomers of mellein derivatives can exhibit significantly different levels of phytotoxicity or

antibacterial activity.[1]

Quantitative Data Summary
The stereochemical properties of (+)-Mellein are defined by specific quantitative data obtained

through various analytical techniques. The following tables summarize these key parameters.

Table 1: Chiroptical and Physical Properties

Property Value Conditions Reference

Specific Rotation [α]D +92° c 1.14, MeOH [5]

Melting Point 52-54 °C [5]

Molecular Formula C₁₀H₁₀O₃ [3][5]

Molar Mass 178.187 g·mol⁻¹ [6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Mellein

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure

of mellein. While NMR alone cannot determine the absolute configuration, it confirms the

connectivity and relative stereochemistry. The data presented here is characteristic for the

mellein scaffold.
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Atom No.
¹H Chemical Shift
(δ ppm)

¹H Multiplicity &
Coupling Constant
(J, Hz)

¹³C Chemical Shift
(δ ppm)

3 4.73 sextet, J ≅ 7.2 76.2

4 2.93 d, J ≅ 7.2 34.7

5 - - 118.0 (approx.)

6 - - 136.0 (approx.)

7 - - 116.0 (approx.)

8 - - 162.0 (approx.)

9 - - 108.0 (approx.)

10 - - 140.0 (approx.)

11 (3-CH₃) 1.53 d, J ≅ 7.2 20.9

1 (C=O) - - 170.0 (approx.)

Note: Approximate

values for aromatic

carbons are derived

from typical

dihydroisocoumarin

spectra. Specific

values can be found in

cited literature.[5]

Experimental Protocols
The determination of the absolute configuration of a chiral molecule like (+)-Mellein relies on a

combination of spectroscopic, crystallographic, and synthetic methods.

Spectroscopic Methods for Stereochemical Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is used to establish the relative configuration of atoms in a molecule. For complex mellein

derivatives with multiple chiral centers, Nuclear Overhauser Effect (NOE) experiments are

critical.

Objective: To determine the through-space proximity of protons to confirm relative

stereochemistry.

Sample Preparation: A pure sample of the mellein derivative (~1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.

Methodology (NOESY/ROESY):

Acquire standard 1D ¹H and ¹³C spectra to assign proton and carbon signals.

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-

frame Overhauser Effect Spectroscopy) experiment.

The presence of a cross-peak between two protons in the NOESY/ROESY spectrum

indicates they are close in space (typically <5 Å).[7]

By analyzing the pattern of NOE correlations, the relative orientation of substituents on the

stereogenic centers can be deduced. For example, an NOE between a proton at C-3 and

a proton at C-4 would suggest they are on the same face of the ring.

B. Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful, non-destructive technique used to determine the absolute configuration of

chiral molecules in solution by comparing experimental spectra to computationally predicted

spectra.

Objective: To assign the absolute configuration by observing the differential absorption of left

and right circularly polarized light.

Sample Preparation: A dilute solution of the purified enantiomer is prepared in a suitable

transparent solvent (e.g., methanol, acetonitrile).
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Instrumentation: A dedicated CD spectropolarimeter.

Methodology:

The experimental ECD spectrum of the (+)-Mellein sample is recorded over a suitable

wavelength range (e.g., 200-400 nm).

Computational modeling (e.g., using Time-Dependent Density Functional Theory, TD-DFT)

is performed to calculate the theoretical ECD spectra for both the (S) and (R) enantiomers.

The experimental spectrum is compared with the calculated spectra. A good match

between the experimental spectrum and the calculated spectrum for the (S)-enantiomer

confirms the absolute configuration of (+)-Mellein as (S).

X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the absolute configuration of

a molecule, provided that a suitable single crystal can be obtained.[8][9]

Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice,

thereby establishing the absolute configuration.

Methodology:

Crystallization: High-quality single crystals of the compound are grown from a

supersaturated solution using techniques like slow evaporation or vapor diffusion.

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded by a

detector.[9]

Structure Solution: The intensities and positions of the diffraction spots are used to

calculate an electron density map of the molecule.[9]

Structure Refinement: An atomic model is built into the electron density map and refined.

For absolute configuration determination, anomalous dispersion effects from the X-ray

scattering are analyzed. The Flack parameter is calculated; a value close to 0 for the

modeled enantiomer confirms the assignment is correct.
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Stereoselective Chemical Synthesis
Synthesizing a chiral molecule from a starting material of known stereochemistry is a classic

method to confirm its absolute configuration.

Objective: To unambiguously prove the absolute configuration of (+)-Mellein by synthesizing

it through a stereocontrolled reaction sequence.

General Strategy:

Chiral Starting Material: The synthesis begins with a well-characterized chiral precursor (a

"chiral pool" starting material) or utilizes an asymmetric reaction (e.g., an asymmetric

reduction or alkylation) to set the stereocenter.

Reaction Sequence: A series of chemical reactions is carried out to construct the

dihydroisocoumarin ring system without disturbing the established chiral center.

Final Product Analysis: The synthetic product is purified. Its properties, particularly its

specific rotation ([α]D), are compared to those of the natural (+)-Mellein. If the signs of the

optical rotation match, and other spectroscopic data (NMR, MS) are identical, the absolute

configuration is confirmed.

Visualizations
Caption: Workflow for determining the absolute configuration of (+)-Mellein.
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Caption: The enantiomeric relationship between (R)-(-)-Mellein and (S)-(+)-Mellein.
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Caption: Simplified biosynthetic pathway of (R)-Mellein, highlighting the key stereochemical

step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. (+)-Mellein | C10H10O3 | CID 10921069 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. redalyc.org [redalyc.org]

6. Mellein - Wikipedia [en.wikipedia.org]

7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

8. Absolute configuration - Wikipedia [en.wikipedia.org]

9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Absolute configuration and stereochemistry of (+)-
Mellein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158591#absolute-configuration-and-stereochemistry-
of-mellein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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